molecular formula C19H15N3O4 B2824668 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034511-66-3

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2824668
CAS No.: 2034511-66-3
M. Wt: 349.346
InChI Key: SCKXZTMBXJHVIN-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide (CAS# 2034329-59-2) is a high-purity synthetic chemical compound offered for research and development purposes. With a molecular formula of C19H15N3O4 and a molecular weight of 349.34 g/mol , this compound features a hybrid structure incorporating two pharmacologically significant moieties: a 4-oxo-4H-chromene (chromone) scaffold and a 4-(furan-2-yl)-1H-pyrazole group. The chromone core is a privileged structure in medicinal chemistry, recognized for its diverse biological potential. Scientific reviews highlight that chromone and chromanone derivatives demonstrate a wide range of activities, including anticancer, antiviral, anti-inflammatory, and antioxidant effects . Furthermore, chromone-based compounds are being actively investigated as multi-target-directed ligands for complex neurodegenerative diseases such as Alzheimer's, with potential activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1) . The pyrazole ring, similarly, is a well-established heterocycle with reported clinical and biological applications . The specific molecular architecture of this compound makes it a valuable chemical tool for probing new biological targets and screening for novel therapeutic agents, particularly in oncology and neuropharmacology. It is supplied with the following identifiers for precise tracking and reporting: InChI Key HYIPQBWOAQWUPF-UHFFFAOYSA-N and SMILES O1C2C=CC=CC=2C(C=C1C(NCCN1C=C(C=N1)C1=COC=C1)=O)=O . This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can access this compound in various quantities to suit their experimental needs .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c23-15-10-18(26-17-5-2-1-4-14(15)17)19(24)20-7-8-22-12-13(11-21-22)16-6-3-9-25-16/h1-6,9-12H,7-8H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKXZTMBXJHVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C=C(C=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan and pyrazole intermediates, followed by their coupling with a chromene derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The process may also include purification steps such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the chromene moiety may produce dihydrochromene derivatives .

Scientific Research Applications

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues in Patent Literature

Beta-Lactam and Thiazolidine Analogues

Pharmacopeial Forum (2017) documents beta-lactam antibiotics like (2S,5R,6R)-6-{(R)-2-[(R)-2-amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () .

  • Structural Contrasts: Ring Systems: Beta-lactams (4-membered rings) vs. chromene (6-membered fused ring). Bioactivity: Beta-lactams target penicillin-binding proteins, while chromene-carboxamides are non-antibiotic scaffolds.

Comparative Data Table

Property Target Compound Patent Compound (Example 51) Sulfamide Derivative Beta-Lactam
Core Structure Chromene-carboxamide Pyrrolidine-carboxamide Pyrazole-sulfamide Beta-lactam (bicyclic)
Key Functional Groups Furan, pyrazole, 4-oxo chromene Thiazole, isoindolinone Pyridine, sulfamide Carboxylic acid, beta-lactam
Molecular Weight (g/mol)* ~367.36 (estimated) ~594.66 ~358.42 ~498.52
Therapeutic Potential Kinase inhibition (hypothesized) Protease inhibition Antimicrobial (speculative) Antibacterial

*Molecular weights calculated using IUPAC naming rules; experimental data unavailable in evidence.

Research Implications

  • Chromene vs. Pyrrolidine Cores : Chromene’s planar structure may enhance binding to flat kinase active sites compared to pyrrolidine’s flexibility .
  • Furan-Pyrazole Synergy : The furan-pyrazole motif in the target compound could improve metabolic stability over sulfamide derivatives, which are prone to hydrolysis .
  • Synthetic Challenges : Unlike beta-lactams (rigorous stereochemical control required), the target compound’s synthesis likely involves SNAr or Ullmann couplings for pyrazole functionalization .

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N6O2C_{18}H_{16}N_{6}O_{2} with a molecular weight of 348.4 g/mol. The structure incorporates a furan ring, a pyrazole moiety, and a chromene backbone, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural features showed minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains, including E. coli and Staphylococcus aureus .

CompoundMIC (µg/mL)Target Organism
Compound 99.80E. coli DNA gyrase B
Compound 11b20Staphylococcus aureus
Compound 11d5.00Pseudomonas aeruginosa

These findings suggest that the compound could be developed as a new class of antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated through human red blood cell (HRBC) membrane stabilization assays. Compounds related to this compound demonstrated HRBC stabilization percentages ranging from 86.70% to 99.25%, indicating strong anti-inflammatory potential .

The mechanism by which this compound exerts its effects appears to involve several pathways:

  • DNA Gyrase Inhibition : The compound has been shown to inhibit DNA gyrase B in E. coli, an essential enzyme for bacterial DNA replication. This inhibition is comparable to that of ciprofloxacin, a well-known antibiotic .
  • Antioxidant Activity : It has high antioxidant activity, with DPPH scavenging percentages between 84.16% and 90.52%, suggesting that it may protect cells from oxidative stress .
  • Cell Cytotoxicity : In vitro cytotoxicity assays indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines, with IC50 values suggesting potential for anticancer applications .

Case Studies

A study focusing on the structure–activity relationship (SAR) of similar compounds highlighted the importance of specific functional groups in enhancing biological activity. The presence of the furan and pyrazole rings was found to be critical for antimicrobial and anticancer activities . Another investigation emphasized the role of hydrophobic interactions in improving binding affinity to target enzymes like DNA gyrase B .

Q & A

Q. Optimization factors :

  • Temperature : Higher temperatures (>80°C) may degrade furan rings; lower yields occur below 50°C .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require longer reaction times .

Basic: What spectroscopic and analytical methods are used to confirm its structure and purity?

Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., pyrazole NH at δ 8.2–8.5 ppm, furan protons at δ 6.3–7.4 ppm) and confirms substitution patterns .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 433.15) .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
  • HPLC : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Answer:
Contradictions often arise from assay variability or structural analogs. Key steps:

Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .

Compare structural analogs :

Substituent ModificationBioactivity ChangeReference
Trifluoromethoxy (vs. methoxy)↑ Anticancer potency (IC50: 2.1 μM vs. 8.7 μM)
Chlorobenzyl (vs. methylbenzyl)↓ Solubility, ↑ metabolic stability

Validate mechanisms : Use knockout models (e.g., CRISPR-Cas9) to confirm target specificity (e.g., kinase inhibition) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:
Focus on modifying three regions:

Pyrazole ring : Introduce electron-withdrawing groups (e.g., –CF3) to enhance target binding .

Chromene core : Substitute at position 4-oxo with methyl or phenyl to alter π-π stacking .

Ethylenediamine linker : Replace with rigid spacers (e.g., piperazine) to improve conformational stability .

Q. Methodology :

  • Parallel synthesis : Generate 10–20 analogs via combinatorial chemistry .
  • Docking simulations : Use AutoDock Vina to predict binding to kinases (e.g., EGFR) .

Basic: What physicochemical properties influence its druglikeness?

Answer:

PropertyValueImpact
LogP 2.8 (calculated)Moderate lipophilicity; balances membrane permeability and solubility
Aqueous solubility 12 μg/mL (pH 7.4)May require formulation with cyclodextrins
Stability Degrades <10% in 24h (pH 1–9)Suitable for oral administration

Advanced: What strategies improve metabolic stability without compromising activity?

Answer:

Block metabolic hotspots :

  • Replace furan with thiophene to reduce CYP450-mediated oxidation .
  • Introduce deuterium at benzylic positions to slow metabolism .

Prodrug approach : Mask carboxamide as ester (e.g., pivaloyloxymethyl) for delayed hydrolysis .

In silico optimization : Use MetaSite software to predict and modify vulnerable sites .

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